Methyl 6-chloro-5-hydroxypicolinate
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Overview
Description
Methyl 6-chloro-5-hydroxypicolinate, also known as Methyl 6-chloro-5-hydroxy-2-pyridinecarboxylate, is a chemical compound with the molecular formula C(_7)H(_6)ClNO(_3). It is a derivative of picolinic acid and features a chlorine atom and a hydroxyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-chloro-5-hydroxypicolinate can be synthesized through several methods. One common approach involves the chlorination of methyl 5-hydroxypicolinate. This reaction typically uses thionyl chloride (SOCl(_2)) or phosphorus pentachloride (PCl(_5)) as chlorinating agents under controlled conditions to introduce the chlorine atom at the 6-position of the pyridine ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloro-5-hydroxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN(_3)) or sodium thiolate (NaSR) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO(_4)) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) in anhydrous solvents.
Major Products:
Substitution: Formation of substituted picolinates.
Oxidation: Conversion to 6-chloro-5-oxopicolinate.
Reduction: Formation of 6-chloro-5-hydroxypicolinate derivatives.
Scientific Research Applications
Methyl 6-chloro-5-hydroxypicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-5-hydroxypicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorine and hydroxyl groups play crucial roles in its binding affinity and specificity towards molecular targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Methyl 5-hydroxypicolinate: Lacks the chlorine atom, leading to different reactivity and applications.
Methyl 6-chloropicolinate:
6-Chloro-5-hydroxypyridine: Similar structure but without the ester group, influencing its solubility and reactivity.
Uniqueness: Methyl 6-chloro-5-hydroxypicolinate is unique due to the presence of both chlorine and hydroxyl groups on the pyridine ring, which confer distinct chemical properties and reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 6-chloro-5-hydroxypyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-3-5(10)6(8)9-4/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAOZRVKYQVKQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256808-87-3 |
Source
|
Record name | methyl 6-chloro-5-hydroxypyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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